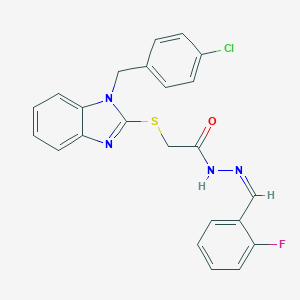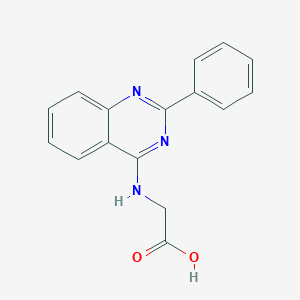
2-((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N'-(2-F-BENZYLIDENE)ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl and fluorobenzylidene groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step usually involves the condensation of the intermediate with acetohydrazide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound may also interfere with the synthesis of essential biomolecules in microbial cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-ethoxyphenyl)methylideneacetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-thienyl)ethylideneacetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-furyl)ethylideneacetohydrazide
Uniqueness
What sets 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities. The presence of the fluorobenzylidene group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research .
Eigenschaften
Molekularformel |
C23H18ClFN4OS |
|---|---|
Molekulargewicht |
452.9g/mol |
IUPAC-Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-18-11-9-16(10-12-18)14-29-21-8-4-3-7-20(21)27-23(29)31-15-22(30)28-26-13-17-5-1-2-6-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13- |
InChI-Schlüssel |
GCEMIYZXPHZNKT-ZMFRSBBQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B379930.png)

![3-methyl-N'-{(1E)-[2-(trifluoromethyl)phenyl]methylene}-1H-pyrazole-5-carbohydrazide](/img/structure/B379936.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B379942.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B379945.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B379946.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B379948.png)

![2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B379955.png)
![(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine](/img/structure/B379962.png)
![methyl 4-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoate](/img/structure/B379963.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B379967.png)
